molecular formula C15H23N3O B4178296 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No. B4178296
M. Wt: 261.36 g/mol
InChI Key: SBSATEQMPCDNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol varies depending on its application. In the field of medicine, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It does this by inhibiting the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In the field of agriculture, this compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It does this by inhibiting the activity of the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis. In the field of environmental science, this compound exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.
Biochemical and Physiological Effects:
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In the field of agriculture, this compound has been shown to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been shown to exhibit a fluorescence response in the presence of water pollutants.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in lab experiments include its potential as an anticancer agent, herbicide, and water pollutant sensor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. In the field of medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. In the field of agriculture, further studies are needed to optimize the use of this compound as a herbicide. In the field of environmental science, further studies are needed to develop a water pollutant detection system using this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and energy storage.

Scientific Research Applications

4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. In the field of environmental science, this compound has been studied for its potential as a water pollutant sensor. Studies have shown that 4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits a fluorescence response in the presence of water pollutants, making it a potential candidate for water pollutant detection.

properties

IUPAC Name

1-heptan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-5-6-7-8-12(4)18-14-13(15(19)17-18)10(2)9-11(3)16-14/h9,12H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSATEQMPCDNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(heptan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 4
Reactant of Route 4
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 5
Reactant of Route 5
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 6
4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.